molecular formula C19H18N2O4 B2496216 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705700-28-2

1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2496216
CAS No.: 1705700-28-2
M. Wt: 338.363
InChI Key: PAFXHWKFHODCQG-UHFFFAOYSA-N
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Description

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, which includes both isobenzofuran and piperidine moieties, contributes to its stability and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound, also known as 1’-(2-methoxypyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one, is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting factor Xa, the compound prevents the formation of thrombin, a key enzyme in blood clot formation .

Mode of Action

As a potent, selective, and efficacious inhibitor, the compound binds to factor Xa, preventing its interaction with its substrates and thereby blocking the progression of the coagulation cascade . This results in a decrease in thrombin formation and ultimately a reduction in blood clot formation .

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, the compound disrupts this pathway, preventing the conversion of prothrombin to thrombin, a key step in clot formation .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties, including quick dissolution, linear pharmacokinetics, and good bioavailability . It is an immediate-release form of a peroral drug, indicating a rapid onset and offset of action . The Absorption, Distribution, Metabolism, and Elimination (ADME) properties of the compound contribute to its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation . By preventing the formation of thrombin, the compound reduces the risk of thromboembolic disorders, including stroke in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .

Preparation Methods

The synthesis of 1’-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step reactions. One common synthetic route includes the condensation of ninhydrin with amino-naphthoquinones, followed by oxidative cleavage of the resulting vicinal diols . This method is advantageous due to its mild reaction conditions and high yields. Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Comparison with Similar Compounds

1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-16-14(6-4-10-20-16)17(22)21-11-8-19(9-12-21)15-7-3-2-5-13(15)18(23)25-19/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFXHWKFHODCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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